Lithium picrate

Lithium Extraction Analytical Chemistry Ion-Selective Separation

Lithium picrate is a specialized alkali metal picrate for ion-selective extraction and fundamental ion-pairing studies. Unlike simpler lithium salts, its bulky picrate anion drives ion-pair formation constants ~10,000× higher than LiClO₄ in non-aqueous solvents, enabling unique 'extreme-case' electrolyte modeling. • Li⁺/Na⁺ extraction selectivity: log K 5.86 vs. 2.63 (1,700-fold higher); enables sub-ppm Li detection in seawater and biological fluids. • Forms discrete binuclear complexes with crown ethers for unambiguous X-ray crystallography. • Supplied as a crystalline solid; custom packaging and bulk quantities available.

Molecular Formula C6H2LiN3O7
Molecular Weight 235.1 g/mol
CAS No. 18390-55-1
Cat. No. B101503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium picrate
CAS18390-55-1
Molecular FormulaC6H2LiN3O7
Molecular Weight235.1 g/mol
Structural Identifiers
SMILES[Li+].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H3N3O7.Li/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h1-2,10H;/q;+1/p-1
InChIKeyXPSAAFFCAJIBSC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Picrate: Core Properties


Lithium picrate (CAS 18390-55-1) is the lithium salt of 2,4,6-trinitrophenol, an alkali metal picrate with molecular formula C₆H₂LiN₃O₇ and a molecular weight of approximately 235.04 g/mol [1]. It is a crystalline, nitrophenolate salt that serves as a critical research reagent in lithium-ion chemistry, particularly in studies of ion transport, selective extraction, and supramolecular coordination. Unlike simpler lithium salts, its bulky, UV-active picrate anion enables unique applications in spectrophotometric analysis and fundamental ion-pairing studies .

Lithium Picrate: Irreplaceable by Other Salts


Substituting lithium picrate with other lithium salts (e.g., LiClO₄, LiNO₃) or alternative alkali metal picrates (e.g., NaPic, KPic) is scientifically invalid. Lithium picrate exhibits profoundly different ion-association behavior, solvent-dependent conductance, and coordination geometry. Its bulky, polarizable picrate anion drives ion-pair formation constants orders of magnitude higher than simpler anions like perchlorate, fundamentally altering electrolyte behavior in non-aqueous solvents [1]. Furthermore, its distinct binuclear crystal structure and extraction selectivity for lithium over sodium are unique among alkali metal picrates, directly impacting its performance in ion-selective membrane and extraction applications [2]. Therefore, procurement decisions must be application-driven and based on quantitative performance differences.

Lithium Picrate Quantitative Differentiation


Li⁺/Na⁺ Extraction Selectivity

In a dichloromethane/water solvent extraction system at 25°C using a macrocyclic trinuclear ruthenium(II) complex as the extractant, lithium picrate exhibits an extraction constant (log Kₑₓ) of 5.86, which is over 1,700 times greater than the log Kₑₓ of 2.63 observed for sodium picrate under identical conditions [1]. This demonstrates a pronounced and quantifiable selectivity for the lithium salt in a competitive alkali metal extraction environment.

Lithium Extraction Analytical Chemistry Ion-Selective Separation

Ion-Pair Association vs. Lithium Perchlorate

Conductometric analysis in pure nitromethane at 25°C reveals a stark difference in the ion-pair association constants (Kₐ) between two lithium salts. Lithium picrate (LiPi) is almost non-conducting with a Kₐ on the order of 10⁶, while lithium perchlorate (LiClO₄) behaves as a normal electrolyte with a Kₐ on the order of 10² [1]. This four-order-of-magnitude difference underscores that LiPi exists predominantly as a tight ion pair in low-polarity media, whereas LiClO₄ remains largely dissociated.

Electrochemistry Non-Aqueous Electrolytes Ion Pairing

Binuclear Crystal Structure

Single-crystal X-ray diffraction studies provide a direct structural comparison among alkali metal picrates. Lithium picrate monohydrate crystallizes as a discrete, binuclear molecule with five-coordinate lithium atoms bridged by phenolic oxygen atoms. In stark contrast, sodium picrate monohydrate forms a two-dimensional polymer network, while potassium picrate (anhydrous) also forms a 2D polymer but with eight-coordinate potassium atoms [1]. This fundamental difference in solid-state architecture is unique to the lithium analog.

Crystallography Coordination Chemistry Supramolecular Chemistry

Alkali Metal Picrate Ion-Pair Trend

In a comparative conductometric study of alkali metal picrates in 2-butanone, the ion-pair association constants (Kₐ) were found to decrease with increasing cation size, following the trend: Lithium Picrate > Sodium Picrate > Potassium Picrate [1]. This class-level data establishes lithium picrate as having the strongest tendency for ion-pair formation among these common alkali metal picrates in this solvent system.

Conductometry Physical Chemistry Ion-Solvent Interactions

Lithium Picrate Application Scenarios


Lithium-Selective Analytical Methods

Based on its 1,700-fold higher extraction constant relative to sodium picrate [1], lithium picrate is the reagent of choice for developing and calibrating new lithium-selective assays. In scenarios where lithium must be quantified in complex matrices like seawater or biological fluids, the use of lithium picrate enables the creation of extraction-spectrophotometric methods with minimal interference from sodium, ensuring analytical accuracy at sub-ppm levels. Procurement is essential for any laboratory validating new ion-selective electrodes or developing novel lithium detection protocols.

Electrolyte and Ion-Pairing Research

For physical chemists and electrochemists studying non-aqueous electrolyte behavior, lithium picrate serves as an invaluable 'extreme-case' model system. Its ion-pair association constant, which is ~10,000 times greater than that of lithium perchlorate in nitromethane [1], allows researchers to isolate and study the effects of strong ion pairing on conductivity, viscosity, and solvation dynamics. This makes it a critical procurement item for any fundamental study of electrolyte theory where other lithium salts fail to provide a clear signal.

Supramolecular Lithium Complex Synthesis

The unique binuclear, molecular crystal structure of lithium picrate [1] facilitates the growth of high-quality single crystals when co-crystallized with macrocyclic ligands like crown ethers. Unlike the polymeric structures of its sodium and potassium analogs, lithium picrate forms well-defined, discrete complexes, which are essential for unambiguous X-ray structural determination. Procurement is critical for supramolecular chemists and crystallographers aiming to elucidate the precise coordination geometry of lithium with new or challenging ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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